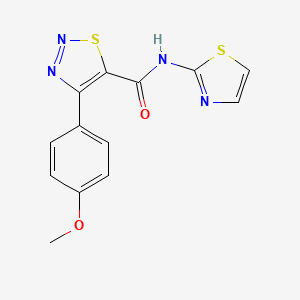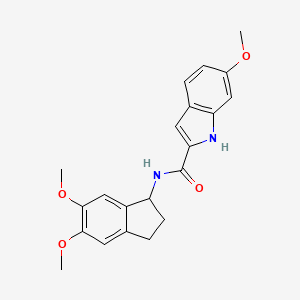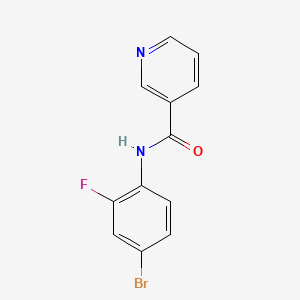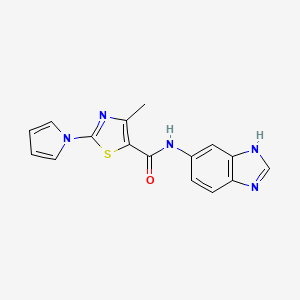
2H-1-Benzopyran-2-one, 7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-2H-chromen-2-one is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound is characterized by the presence of a chromenone core, which is a fused ring system containing both benzene and pyrone rings, along with phenyl and diphenylethoxy substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 5,5-dimethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphosphorinane with hexafluoroacetone . This reaction proceeds through the formation of cage phosphorane and spirophosphorane intermediates, which are then hydrolyzed to yield the desired chromenone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, are often employed to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include substituted chromenones, chromanols, and quinones, each with distinct chemical and physical properties .
Applications De Recherche Scientifique
7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mécanisme D'action
The mechanism of action of 7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share structural similarities and exhibit comparable bioactivities.
Phthalimide derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties
Uniqueness
What sets 7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-2H-chromen-2-one apart is its unique chromenone core combined with phenyl and diphenylethoxy substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
62369-38-4 |
|---|---|
Formule moléculaire |
C29H20O4 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
7-(2-oxo-1,2-diphenylethoxy)-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H20O4/c30-27-19-25(20-10-4-1-5-11-20)24-17-16-23(18-26(24)33-27)32-29(22-14-8-3-9-15-22)28(31)21-12-6-2-7-13-21/h1-19,29H |
Clé InChI |
HYHLFHFPRMJRCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938255.png)
![3-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B14938257.png)

![N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14938261.png)
![Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14938266.png)
![trans-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B14938272.png)

![6-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B14938281.png)



![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide](/img/structure/B14938323.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B14938336.png)
